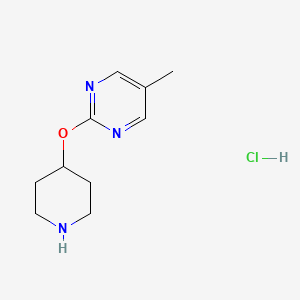

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYKFXNPGKZQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-14-5 | |

| Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound belongs to the pyrimidine class of compounds. Its molecular structure is characterized by a pyrimidine ring substituted with a piperidine moiety, which plays a crucial role in its biological activity. The compound's chemical formula is CHClNO, and it has been noted for its favorable pharmacokinetic profile.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated IC values of 0.87–12.91 µM for MCF-7 and 1.75–9.46 µM for MDA-MB-231 cells, indicating superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC values of 17.02 µM and 11.73 µM respectively .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 | |

| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |

| MDA-MB-231 | 11.73 |

The antitumor effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples . Additionally, the compound has shown to inhibit key signaling pathways involved in tumor growth, including those related to the epidermal growth factor receptor (EGFR).

Neuropharmacological Effects

Beyond its antitumor activity, this compound has been investigated for its potential neuroprotective effects. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neuronal cells. This mechanism is particularly relevant for conditions such as Alzheimer's disease.

Table 2: AChE Inhibition Potency

| Compound | AChE Inhibition IC (µM) |

|---|---|

| This compound | Data not specified |

| Standard AChE inhibitors | Varies widely |

Safety and Toxicity Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This safety profile enhances its potential for therapeutic applications.

Case Studies

-

Case Study: Antitumor Efficacy

- In a controlled study using xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis rates within tumor tissues.

-

Case Study: Neuroprotective Effects

- A study assessing cognitive function in mice treated with the compound showed improvements in memory retention tasks compared to untreated controls.

- Biochemical assays indicated elevated acetylcholine levels correlating with AChE inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural and physicochemical properties of 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride with four analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Piperidine Linkage | Salt Form |

|---|---|---|---|---|---|

| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl | C₁₀H₁₅ClN₃O | 244.71 (calc.) | 5-Me, 2-O-piperidin-4-yl | Ether (O) | Hydrochloride |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl | C₁₁H₁₇ClN₂O | 228.72 | 5-Me, 2-O-piperidin-4-yl | Ether (O) | Hydrochloride |

| 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine | C₁₀H₁₅ClN₄ | 226.71 | 4-Cl, 6-Me, 2-N-piperidin-1-yl | Amine (N) | None |

| 4-Methyl-2-(piperidin-4-yl)pyrimidine HCl | C₁₀H₁₆ClN₃ | 213.71 | 4-Me, 2-C-piperidin-4-yl | Carbon (C) | Hydrochloride |

| 5-Ethyl-6-Me-2-((piperidin-4-ylMe)NH)pyrimidin-4-ol HCl | C₁₄H₂₄ClN₅O | 337.83 | 5-Et, 6-Me, 2-NH-CH₂-piperidin-4-yl, 4-OH | Amine (NH) | Hydrochloride |

Key Observations:

Heterocyclic Core :

- The pyrimidine core (two nitrogen atoms) in the target compound enables stronger hydrogen bonding compared to pyridine (one nitrogen) in its analog . This may enhance binding to biological targets like kinases or GPCRs.

- Pyrimidine derivatives generally exhibit higher polarity, affecting solubility and logP values.

Chlorine substituents (e.g., in 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine) introduce electron-withdrawing effects, which may modulate ring reactivity and metabolic stability .

Salt Form: Hydrochloride salts (target compound and analogs) improve aqueous solubility, critical for oral bioavailability. Non-salt forms (e.g., 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine) may require formulation adjustments for drug delivery .

Research Findings and Implications

Hydrogen Bonding and Conformation :

Studies on pyrimidine derivatives (e.g., cyclopenta[g]pyrazolopyrimidines) reveal that substituent positioning and ring puckering influence molecular conformation and hydrogen-bonding networks . For instance, coplanarity between aryl rings and the pyrimidine core (dihedral angles <15°) may enhance stacking interactions with biological targets .- Synthetic Accessibility: Piperidine-containing compounds are often synthesized via reductive amination or nucleophilic substitution. The ether linkage in the target compound may require specialized conditions (e.g., Mitsunobu reaction) compared to amine-linked analogs .

- Compounds like 4-(diphenylmethoxy)piperidine hydrochloride highlight the importance of safety data sheets (SDS) and acute exposure guidelines .

Q & A

Basic: What are the key considerations for synthesizing 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride with high purity?

Methodological Answer:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and controlled pH conditions (e.g., sodium hydroxide for deprotonation) to minimize side reactions .

- Intermediate Isolation : Purify intermediates via column chromatography or recrystallization to avoid carryover impurities, as seen in analogous piperidine derivatives .

- Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the piperidine-4-ol and pyrimidine precursors to favor nucleophilic substitution .

- Final Purification : Employ techniques like reverse-phase HPLC or preparative TLC, referencing impurity standards (e.g., EP impurity guidelines for related hydrochlorides) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles .

- First Aid Protocols :

- Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to mitigate environmental risks .

Basic: Which analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm hydrochloride stoichiometry .

- Structural Confirmation :

Advanced: How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Comparative Studies : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables causing inconsistencies .

- Crystallography : Resolve ambiguities in stereochemistry or salt form (e.g., dihydrochloride vs. monohydrochloride) via single-crystal X-ray diffraction, as done for structurally related piperidine salts .

- Data Cross-Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries or thermodynamic properties .

Advanced: What strategies optimize the compound's stability under various experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9). Piperidine derivatives often degrade in strongly acidic/basic conditions, necessitating neutral buffers .

- Long-Term Storage : Lyophilize the compound and store under inert gas (e.g., argon) to minimize hygroscopicity, a common issue with hydrochlorides .

Advanced: How does the piperidine ring substitution impact the compound's reactivity in different reaction environments?

Methodological Answer:

- Steric Effects : The 4-oxy substitution on piperidine alters nucleophilicity. Perform DFT calculations to model electron density distribution and predict reaction sites .

- Solvent Interactions : Test reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents. Piperidine’s basicity may lead to unintended deprotonation in protic media .

- Catalytic Applications : Screen for activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, leveraging the pyrimidine scaffold’s π-orbital interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.